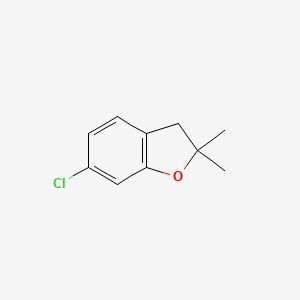

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

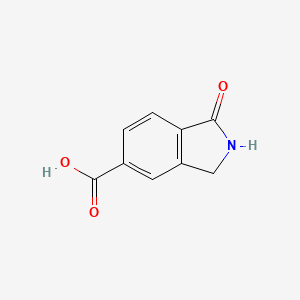

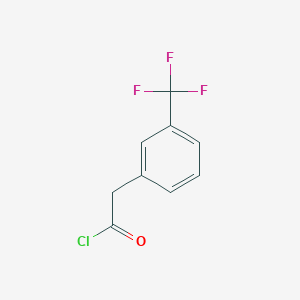

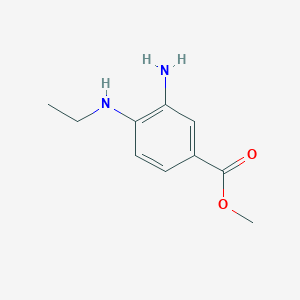

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound that belongs to the class of benzofurans . It has a molecular weight of 182.65 .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran, involves various strategies. These strategies are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . The synthetic approaches are of relevance to the synthesis of natural products .Molecular Structure Analysis

The molecular structure of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system .Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran are complex and diverse. The synthetic approaches to the 2,3-dihydrobenzofuran ring system are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran include a molecular weight of 182.65 . Further details about its boiling point, density, and other properties were not found in the search results.Applications De Recherche Scientifique

Anti-Tumor Activity

Benzofuran compounds, including 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran, have shown strong biological activities such as anti-tumor . They have been utilized as anticancer agents .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

These compounds have demonstrated anti-oxidative activities . This suggests they could be used in the treatment of diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity .

Biotransformation Studies

2,3-Dihydrobenzofuran, a related compound, has been used in biotransformation studies using intact cells of Pseudomonas putida UV4 . This suggests that 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran could also be used in similar studies.

Synthesis of Complex Benzofuran Derivatives

Benzofuran derivatives are used in the synthesis of complex benzofuran compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

Drug Prospects

Benzofuran derivatives have been studied for their drug prospects . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Construction of Benzofuran Rings

Benzofuran derivatives are used in the construction of benzofuran rings . A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Orientations Futures

Benzofuran and its derivatives, including 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran, are found to be suitable structures with a wide range of biological and pharmacological applications . They have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area .

Propriétés

IUPAC Name |

6-chloro-2,2-dimethyl-3H-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTJGRNSQWJYMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537230 |

Source

|

| Record name | 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96126-97-5 |

Source

|

| Record name | 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)

![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)